2,3-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
Description
This compound is a boronate ester-functionalized benzaldehyde derivative with two fluorine atoms at the 2- and 3-positions of the aromatic ring. The aldehyde group and boronate ester moiety make it a versatile intermediate in Suzuki-Miyaura cross-coupling reactions (discussed in ), enabling applications in pharmaceuticals, materials science, and fluorescent probes. Its electron-withdrawing fluorine substituents enhance reactivity in coupling reactions compared to non-fluorinated analogs.
Properties
CAS No. |
1331943-76-0 |
|---|---|
Molecular Formula |
C13H15BF2O3 |
Molecular Weight |
268.07 g/mol |
IUPAC Name |
2,3-difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde |
InChI |
InChI=1S/C13H15BF2O3/c1-12(2)13(3,4)19-14(18-12)9-6-5-8(7-17)10(15)11(9)16/h5-7H,1-4H3 |
InChI Key |
RQZDSVVCNFSTEQ-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C(=C(C=C2)C=O)F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde typically involves the borylation of a suitable precursor. One common method is the reaction of 2,3-difluorobenzaldehyde with bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium acetate. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, and at elevated temperatures to facilitate the formation of the boronate ester .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, the purification process may involve crystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2,3-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.
Major Products Formed
Oxidation: 2,3-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid.
Reduction: 2,3-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,3-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, particularly in cross-coupling reactions.
Biology: The compound can be used to modify biomolecules for studying biological processes.
Industry: The compound is used in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 2,3-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde primarily involves its role as a boronate ester in cross-coupling reactions. The boron atom forms a complex with a palladium catalyst, facilitating the transfer of the aryl group to the coupling partner. This process involves the formation of a palladium-boron intermediate, which undergoes transmetalation and reductive elimination to form the desired product .
Comparison with Similar Compounds
Comparison with Structural Analogs
Functional Group Variations
a) 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
- Structure : Lacks fluorine substituents.
- Synthesis : Prepared via boronate ester formation with 4-formylphenylboronic acid and pinacol in chloroform, achieving 100% yield.
- NMR Data : Aldehyde proton at δ 10.06 ppm (CDCl3), whereas fluorine substitution in the target compound may deshield adjacent protons.
b) 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carbaldehyde
- Structure : Thiophene ring replaces benzene; aldehyde at position 2.
- Synthesis : Synthesized via Debus-Radziszewski reaction (76% yield).
- Applications : Thiophene’s electron-rich nature suits use in conjugated polymers for optoelectronic devices, contrasting with the fluorinated benzene’s role in electron-deficient systems.
Substituent Position and Electronic Effects
a) 2,6-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
- Structure : Difluoro substitution at 2- and 6-positions; amide replaces aldehyde.
- Applications : The amide group directs utility toward medicinal chemistry (e.g., protease inhibitors), unlike the aldehyde’s role in forming imines or Schiff bases for sensors.
b) 5-Hydroxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
- Structure : Hydroxyl group at position 3.
- Properties : Hydrogen bonding from the -OH group may enhance solubility in polar solvents but reduce stability against oxidation compared to the difluoro compound.
Biological Activity
2,3-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde is a compound of interest due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 256.05 g/mol. It features a benzaldehyde moiety substituted with a difluoro group and a dioxaborolane ring. This configuration is significant for its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 256.05 g/mol |
| CAS Number | 1029439-85-7 |
| LogP | 3.9 |
| Polar Surface Area | 39 Å |
| Hydrogen Bond Acceptors | 3 |
| Hydrogen Bond Donors | 1 |
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. The presence of the dioxaborolane group allows for unique interactions with biological molecules through coordination with metal ions and potential inhibition of enzymatic activity.
Antimicrobial Activity
Research indicates that compounds similar to 2,3-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde exhibit antimicrobial properties against various pathogens. For instance, derivatives containing the boron moiety have shown efficacy against Wolbachia, a target for treating filarial infections.
Table 1: Antimicrobial Activity Against Wolbachia
| Compound ID | EC50 (nM) in C6/36 Cells | EC50 (nM) in LDW1 Cells |
|---|---|---|
| 74 | 101 | 7.5 |
| 75 | >1000 | 14 |
| 76 | 12 | 3.5 |
| 77 | 113 | 4.9 |
This table summarizes the effective concentrations (EC50) required to inhibit Wolbachia growth in different cell lines.
In Vitro Studies
In vitro assays have demonstrated that the compound can modulate various cellular pathways. For example, studies utilizing human cell lines have shown that it can influence cell proliferation and apoptosis through mechanisms involving reactive oxygen species (ROS) generation and mitochondrial dysfunction.
Study on Anticancer Properties
A study published in the Journal of Medicinal Chemistry explored the anticancer potential of related compounds. The research indicated that the presence of fluorine atoms significantly enhances the potency against cancer cell lines by improving lipophilicity and cellular uptake.
Key Findings:
- Compounds with similar structures displayed IC50 values in the low nanomolar range against multiple cancer types.
- The mechanism was linked to the inhibition of key signaling pathways involved in cell survival.
Q & A
Basic: What are the recommended synthetic routes and purification methods for this compound?
Methodological Answer:
The compound is typically synthesized via Suzuki-Miyaura cross-coupling precursors or direct borylation of fluorinated benzaldehyde derivatives. A common approach involves reacting fluorinated benzaldehyde with bis(pinacolato)diboron under palladium catalysis . Purification is achieved via silica gel column chromatography using hexanes/ethyl acetate gradients (e.g., 2:1 v/v with 0.25% triethylamine to suppress boronate hydrolysis) . Analytical validation includes NMR (characteristic aldehyde proton at δ ~10.0 ppm and pinacolato methyl groups at δ ~1.24 ppm) and HRMS for molecular ion confirmation .
Advanced: How do fluorine substituents influence the electronic and steric properties in cross-coupling reactions?
Methodological Answer:
The ortho- and meta-fluorine atoms induce electron-withdrawing effects, lowering the electron density of the benzaldehyde ring and accelerating oxidative addition in palladium-catalyzed couplings. However, steric hindrance from fluorine substituents may reduce reaction yields. To mitigate this, optimize catalyst loading (e.g., Pd(PPh) at 2–5 mol%) and employ polar aprotic solvents (THF/DMF) at elevated temperatures (80–100°C) . Computational studies (DFT) are recommended to quantify steric effects using Tolman cone angles .
Advanced: What crystallographic challenges arise when analyzing this compound, and how are they addressed?
Methodological Answer:
The boron and fluorine atoms introduce disorder and weak X-ray scattering, complicating structure refinement. Use high-resolution synchrotron data (>0.8 Å) and SHELXL for anisotropic refinement of boron and fluorine atoms. OLEX2’s graphical interface aids in visualizing hydrogen-bonding interactions involving the aldehyde group, which stabilizes the crystal lattice . Twinning or pseudo-symmetry may require integration of PLATON’s TWINABS tool .
Basic: How should this compound be stored to ensure stability?
Methodological Answer:
Store under inert atmosphere (argon) at –20°C in amber vials to prevent aldehyde oxidation and boronate hydrolysis. Conduct periodic NMR checks (monitor aldehyde proton integrity) and Karl Fischer titration to assess moisture content (<50 ppm). Avoid aqueous solvents unless stabilized with Lewis acids (e.g., MgSO) .
Advanced: What role do fluorine atoms play in modulating biological activity in derived compounds?
Methodological Answer:
Fluorine enhances metabolic stability and membrane permeability via increased lipophilicity (logP) and reduced basicity. In medicinal chemistry, fluorinated analogs are screened against targets like Mycobacterium tuberculosis Leucyl-tRNA synthetase using MIC assays. Compare IC values of fluorinated vs. non-fluorinated derivatives to quantify fluorine’s impact on binding .
Advanced: How does this boronate compare to other boronating agents in multi-component reactions?
Methodological Answer:
Unlike boronic acids, the pinacolato group improves air stability but may reduce reactivity in protodeboronation. For sluggish couplings, replace pinacolato with MIDA (N-methyliminodiacetic acid) boronates, which offer controlled release under mild acidic conditions. Evaluate reactivity via kinetic studies (e.g., NMR reaction monitoring) .
Advanced: What methodologies are used to assess boron’s role in neutron capture therapy (BNCT) applications?
Methodological Answer:
In BNCT, boronated compounds are evaluated for enrichment (>95%) via ICP-MS and cellular uptake in cancer cell lines (e.g., U87 glioblastoma). Irradiate cells with thermal neutrons and quantify -particle emission using CR-39 track detectors. Compare cytotoxicity (WST-1 assay) pre- and post-irradiation .
Basic: What analytical techniques resolve ambiguities in structural characterization?
Methodological Answer:
Combine NMR (to confirm fluorine substitution patterns) and NMR (δ ~30 ppm for sp-hybridized boron). For ambiguous NOE correlations, use 2D - HSQC to assign aromatic protons. XPS can validate boron oxidation states (B at ~192 eV binding energy) .
Advanced: How can multi-step syntheses involving this compound be optimized for scalability?
Methodological Answer:
Implement flow chemistry for Suzuki-Miyaura steps to enhance reproducibility. Use in-line IR spectroscopy to monitor aldehyde conversion and automate solvent switching. For protection-deprotection strategies, employ tert-butyldimethylsilyl (TBS) groups, which are stable under basic coupling conditions .
Advanced: What green chemistry approaches minimize waste in boronate-based syntheses?
Methodological Answer:
Replace traditional Pd catalysts with recyclable Pd nanoparticles immobilized on magnetic FeO supports. Use aqueous micellar conditions (e.g., TPGS-750-M) to reduce organic solvent waste. Life-cycle assessment (LCA) tools like EATOS quantify environmental impacts of alternative protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
